(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal
Description
Properties
IUPAC Name |
(E)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-1-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-2-4-13(5-3-11)17-18-14(10-19)15(20)12-6-8-16-9-7-12/h2-10,19H,1H3/b14-10+,18-17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFXYPNRBDJTDO-YECOALBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=N/C(=C/O)/C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal, also known by its CAS number 338414-03-2, is a hydrazone derivative that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H13N3O2, indicating the presence of a pyridine ring and a hydrazone moiety. The structural characteristics contribute to its biological activity, particularly in interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activities, which is critical in various therapeutic contexts.
Inhibition of Enzymatic Activity
Research indicates that similar hydrazone derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE), which plays a significant role in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Antimicrobial Properties
Studies have shown that hydrazone derivatives exhibit antimicrobial activity against various pathogens. The specific compound under discussion has not been extensively tested for antimicrobial properties in available literature; however, related compounds have demonstrated moderate to strong activity against bacteria and fungi. For instance, some derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
Hydrazones are often explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. The compound's structural features may allow it to interact with DNA or inhibit tumor-promoting enzymes. Research into related compounds has indicated that they can inhibit cell proliferation in various cancer cell lines .
Case Studies and Research Findings
Scientific Research Applications
Synthesis and Characterization
The synthesis of (2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly utilized to confirm the structure and purity of the synthesized compound. For instance, studies have shown that the compound can be synthesized through a straightforward condensation reaction followed by purification processes to yield high-purity products .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing hydrazone functionalities have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method has been employed to assess their antibacterial capabilities, revealing promising results for several synthesized derivatives .
Anticancer Activity
In addition to antimicrobial properties, hydrazone derivatives have been explored for their anticancer potential. The structure of this compound allows for interactions with biological targets involved in cancer progression. Preliminary studies suggest that such compounds may inhibit cell proliferation in various cancer cell lines, although further investigation is required to elucidate the mechanisms involved .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with specific biological targets. These studies help in understanding how modifications to the compound's structure can enhance its biological activity. For instance, computational models have shown that specific substitutions on the hydrazone moiety can lead to improved interactions with target proteins, suggesting pathways for optimizing drug design .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Substituents on Properties
- Electron-Donating vs. In contrast, chlorine or bromine substituents (e.g., in ) increase molecular polarity and may affect metabolic stability .
- Heteroaryl Rings: Replacement of pyridin-4-yl with thiophen-2-yl () reduces basicity, altering solubility and target interactions. Pyridine rings are known to engage in hydrogen bonding and π-π stacking, critical for enzyme inhibition .
Computational Similarity Assessment :
- Molecular fingerprinting (e.g., MACCS, Morgan) and Tanimoto coefficients could quantify structural similarity between the target compound and active analogs . For instance, replacing pyridin-4-yl with thiophen-2-yl () may yield a Tanimoto index <0.7, indicating moderate similarity .
Q & A
Q. What are the common synthetic routes for preparing (2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal?
Methodological Answer: The synthesis of hydrazin-ylidene derivatives typically involves condensation reactions. For example, analogous compounds (e.g., thiazole derivatives) are synthesized by refluxing hydrazine precursors (e.g., N-phenylthiosemicarbazone) with ketones (e.g., 2-bromo-1-(4-bromophenyl)ethanone) in ethanol, monitored via TLC until completion . The target compound may be synthesized by reacting 4-methylphenylhydrazine with a pyridin-4-yl propanal precursor under similar conditions. Post-reaction, crystallization from ethanol yields pure crystals suitable for X-ray analysis .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker AXS), and data are processed using SHELX (e.g., SHELXL for refinement). Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are refined for non-H atoms. Software like WinGX or ORTEP visualizes anisotropic displacement ellipsoids and molecular packing . For example, in related compounds, dihedral angles between aromatic rings and planarity of heterocyclic moieties are quantified to confirm stereochemistry .
Advanced Research Questions
Q. How can crystallographic disorder in such compounds be modeled and refined using software like SHELXL?
Methodological Answer: Disorder (e.g., in halogen atoms or flexible side chains) is resolved by splitting the atom into multiple sites (e.g., Br1 and Br1A in ). In SHELXL, the PART instruction assigns occupancy factors (e.g., 0.98:0.02). Constraints (e.g., SIMU, DELU) ensure reasonable displacement parameters. Residual electron density maps guide refinement, and the final model must align with chemical plausibility (e.g., bond lengths and angles within expected ranges) . For severe disorder, alternative strategies like twinning refinement (via TWIN/BASF in SHELXL) may be employed .
Q. What strategies are effective in analyzing non-covalent interactions influencing crystal packing?
Methodological Answer: Weak interactions (e.g., C–H···Br, π-π stacking) are identified using Mercury or CrystalExplorer . For example, in a bromophenyl-thiazole derivative, C–H···Br interactions (3.5–3.7 Å) stabilize layers parallel to the (101) plane . Hydrogen-bonding networks and van der Waals contacts are quantified via Hirshfeld surface analysis. For hydrazin-ylidene compounds, the planarity of the hydrazine group facilitates π-stacking between pyridin-4-yl and aromatic rings, which can be visualized using DIAMOND .
Q. How do electronic effects of substituents (e.g., pyridin-4-yl vs. phenyl) influence the reactivity of this compound?
Methodological Answer: The pyridin-4-yl group introduces electron-withdrawing effects via its aromatic nitrogen, polarizing the propanal carbonyl and enhancing electrophilicity. This can be studied via DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces. Experimentally, reactivity differences are observed in nucleophilic addition reactions: pyridin-4-yl derivatives may show faster kinetics compared to phenyl analogs. UV-Vis spectroscopy can track conjugation changes (e.g., λmax shifts in hydrazone tautomers) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in crystallographic data refinement (e.g., anomalous displacement parameters)?
Methodological Answer: Anomalous displacement may arise from disorder, thermal motion, or twinning. Steps include:
- Verify data quality (e.g., Rint < 0.05, completeness > 98%).
- Use PLATON /CHECKCIF to flag outliers (e.g., bond distances, angles).
- For thermal motion, apply restraints (e.g., RIGU in SHELXL).
- If twinning is suspected (e.g., low merged I/σ(I)), test for twin laws via CELL_NOW or REDUCE . Refinement with a twin matrix (e.g., BASF) improves R-factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
